

7-Chloroimidazo[1,2-a]pyridine hydrochloride biological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1463822

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **7-Chloroimidazo[1,2-a]pyridine Hydrochloride**

Authored by a Senior Application Scientist Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".^{[1][2]} This title is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. The versatility of this scaffold is evidenced by its presence in a range of marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, which underscores its clinical relevance.^{[2][3]} The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antitubercular, anti-inflammatory, antiviral, and anticonvulsant properties.^{[1][4][5]}

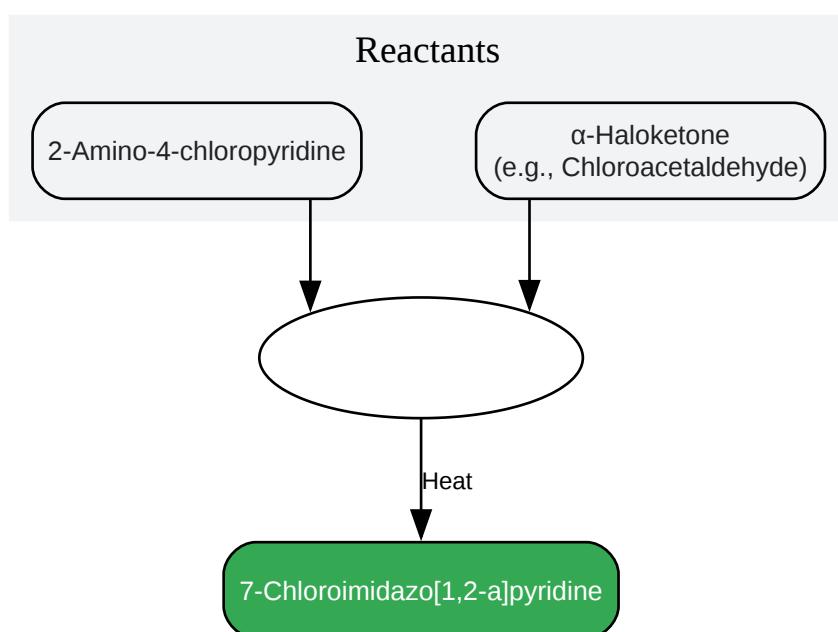
Structural modifications to the core scaffold are a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 7-position, creating 7-chloroimidazo[1,2-a]pyridine, is a critical substitution that can significantly influence the compound's biological profile. This guide will provide a comprehensive technical overview of the biological activities associated with this specific scaffold, focusing on its

hydrochloride salt form, which is often used to improve solubility and stability for research and development purposes. We will delve into its mechanisms of action, relevant experimental data, and the established protocols for its evaluation, providing researchers and drug development professionals with a foundational understanding of its therapeutic potential.

Physicochemical Properties and Toxicological Profile

Understanding the fundamental characteristics of 7-Chloroimidazo[1,2-a]pyridine is essential for its application in a research setting. The hydrochloride salt form is typically a crystalline solid, with properties that facilitate its handling and formulation in aqueous solutions for biological assays.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClN ₂	PubChem[6]
Molecular Weight	152.58 g/mol	PubChem[6]
IUPAC Name	7-chloroimidazo[1,2-a]pyridine	PubChem[6]
CAS Number	4532-25-6	PubChem[6]


Toxicological Summary (Based on GHS Classification):[6]

- H302: Harmful if swallowed (Acute toxicity, oral)
- H315: Causes skin irritation (Skin corrosion/irritation)
- H319: Causes serious eye irritation (Serious eye damage/eye irritation)
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Note: This information pertains to the parent compound. The hydrochloride salt (CAS 1072944-43-4) would be expected to have a similar toxicological profile, with specific handling guidelines provided in its Safety Data Sheet (SDS).[7]

General Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, offering robust and versatile routes for generating a wide array of derivatives. A common and foundational method involves the condensation reaction between a 2-aminopyridine precursor and an α -haloketone. [3] More contemporary methods, such as the one-pot Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, have streamlined the synthesis, allowing for the rapid generation of molecular diversity from simple starting materials like aminopyridines, aldehydes, and isocyanides.[8][9]

[Click to download full resolution via product page](#)

Caption: General synthesis of the 7-chloroimidazo[1,2-a]pyridine core.

Core Biological Activities and Mechanisms of Action

The 7-chloroimidazo[1,2-a]pyridine scaffold is a cornerstone for derivatives exhibiting potent activity across several major therapeutic areas. The chlorine atom at the 7-position often plays a crucial role in modulating target binding and pharmacokinetic properties.

Antitubercular Activity

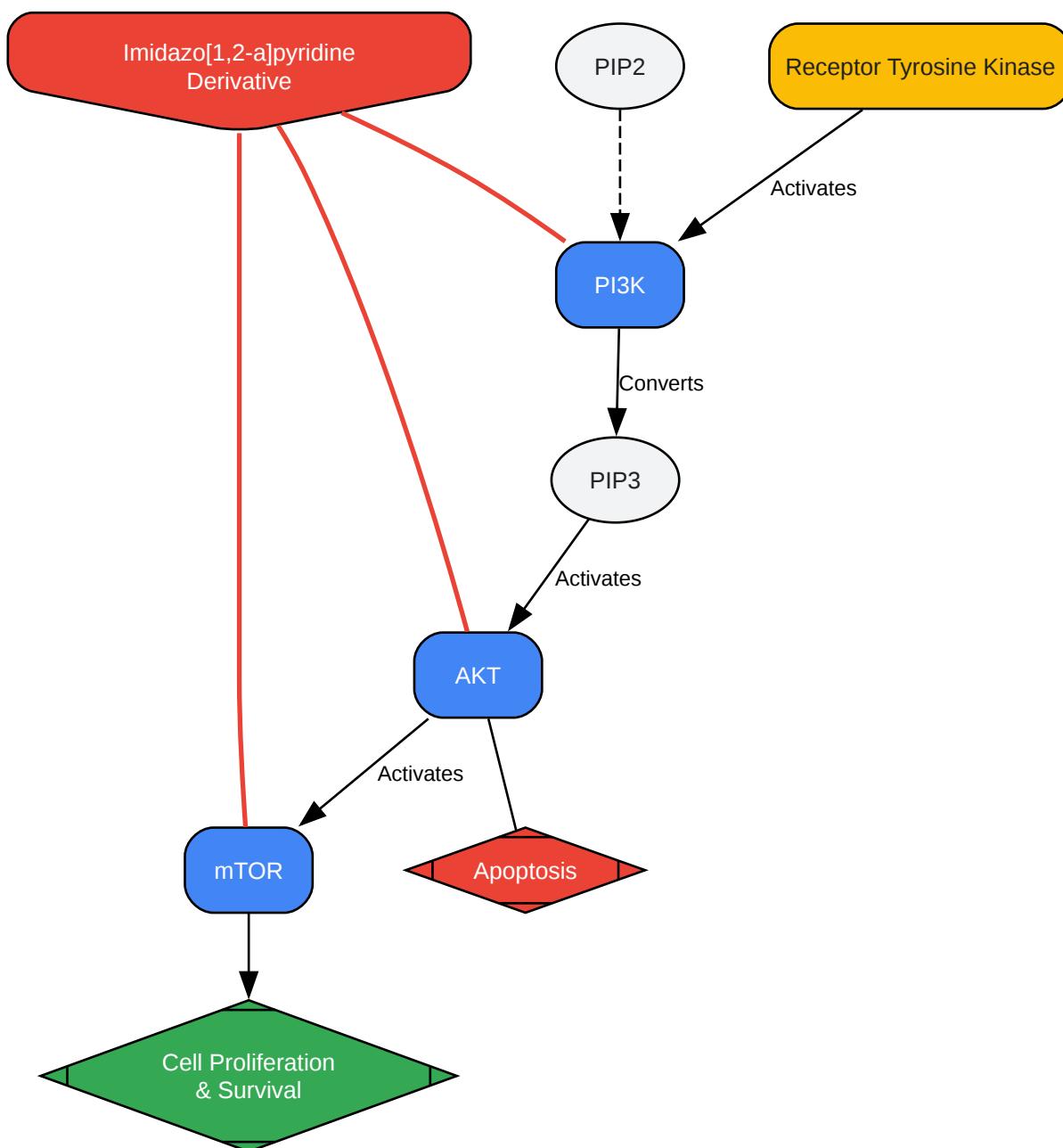
Tuberculosis (TB) remains a global health crisis, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) necessitates the development of new drugs.^{[10][11]} Imidazo[1,2-a]pyridine derivatives have emerged as a highly promising class of anti-TB agents.^[12]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex (QcrB) A primary target for many potent imidazo[1,2-a]pyridine amides is the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain responsible for cellular energy (ATP) synthesis.^[3] ^[10] Inhibition of QcrB disrupts the pathogen's ability to generate energy, leading to cell death. The clinical candidate Q203 is a well-known example of an imidazo[1,2-a]pyridine that targets QcrB.^[10]

Influence of the 7-Chloro Substitution: Research into the structure-activity relationship (SAR) of these compounds has provided specific insights into the role of the 7-chloro group. In one study, a direct comparison was made between derivatives with a 7-methyl and a 7-chloro substitution on the imidazo[1,2-a]pyridine core.^[13] While the 7-chloro substitution appeared to diminish activity five-fold in one specific compound pair, other 7-chloro-containing biaryl ether derivatives demonstrated outstanding potency, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range.^[13]

Compound ID (Reference ^[13])	7-Position Substituent	R Group	MIC vs. Mtb H37Rv (μ M)
15	-CH ₃	4-fluorophenoxy	0.02
18	-Cl	4-fluorophenoxy	0.004
16	-Cl	4-chlorophenoxy	0.006

This data highlights that while a single substitution change can be complex, the 7-chloro group is a key feature in some of the most potent compounds discovered in this class, capable of achieving nanomolar efficacy against Mtb.^[13]


Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anticancer potential, with derivatives showing efficacy against various cancer cell lines, including breast cancer,

melanoma, and cervical cancer.[14][15]

Mechanism of Action: Kinase Pathway Inhibition and Covalent Targeting The anticancer effects of these compounds are often mediated through the inhibition of critical cell survival signaling pathways.

- **PI3K/AKT/mTOR Pathway:** Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[14] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, growth, and survival. Inhibition leads to cell cycle arrest and the induction of apoptosis.[14][15]
- **Covalent Inhibition:** A novel strategy has involved using the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors. By incorporating an electrophilic "warhead," these compounds can form a permanent bond with a specific amino acid residue (e.g., cysteine) on a target protein. This approach has been successfully applied to develop inhibitors for KRAS G12C, an oncogenic mutant protein found in many intractable cancers.[8][16]

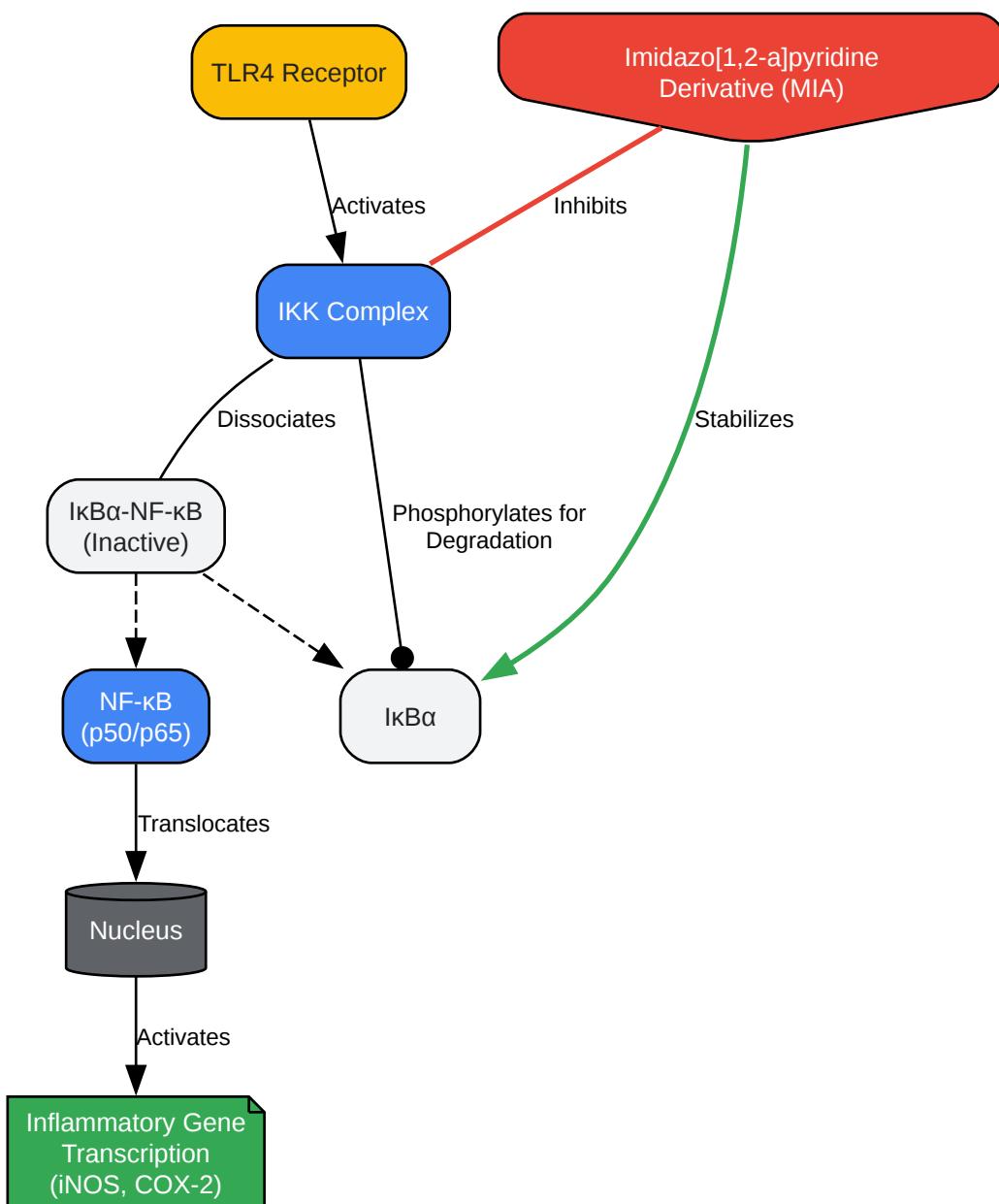
[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.

Cytotoxic Effects: Studies have quantified the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound ID (Reference[15])	Cell Line	Cancer Type	IC ₅₀ (μM)
IP-5	HCC1937	Breast	45.0
IP-6	HCC1937	Breast	47.7
IP-7	HCC1937	Breast	79.6

These results demonstrate dose-dependent cytotoxic activity, with compounds like IP-5 inducing cell cycle arrest through the upregulation of p53 and p21 proteins.[15]


Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[5]

Mechanism of Action: Modulation of STAT3/NF-κB Pathway The NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) pathways are central regulators of inflammation. In cancer cells stimulated with inflammatory agents like lipopolysaccharide (LPS), a novel imidazo[1,2-a]pyridine derivative (MIA) was shown to:

- Suppress NF-κB Activity: MIA decreased the DNA-binding activity of NF-κB and prevented the degradation of its inhibitor, IκBα.[5][17]
- Inhibit STAT3 Phosphorylation: The compound suppressed the activation of STAT3, a transcription factor that promotes the expression of inflammatory and survival genes.[5]
- Reduce Inflammatory Mediators: Consequently, MIA reduced the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of inflammatory cytokines.[5][17]

Co-administration with curcumin, a natural anti-inflammatory compound, was found to potentiate these effects.[17]

[Click to download full resolution via product page](#)

Caption: Modulation of the NF-κB pathway by an imidazo[1,2-a]pyridine derivative.

Key Experimental Protocols

The evaluation of 7-chloroimidazo[1,2-a]pyridine derivatives relies on a suite of standardized *in vitro* assays. The following protocols are foundational for characterizing the biological activity of this compound class.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC_{50} (half-maximal inhibitory concentration) of a compound.[15][17]

Methodology:

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCC1937) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the 7-chloroimidazo[1,2-a]pyridine derivative in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cyclophosphamide).[17]
- Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC_{50} value using non-linear regression analysis.

Protocol 2: *M. tuberculosis* Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Methodology:

- Culture Preparation: Grow *M. tuberculosis* H37Rv in Middlebrook 7H9 broth supplemented with appropriate nutrients (e.g., glucose, glycerol, BSA, Tween 80) to mid-log phase.
- Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microplate.
- Inoculation: Add a standardized inoculum of Mtb to each well. Include a drug-free growth control and a sterile control.
- Incubation: Seal the plates and incubate at 37°C for 7-14 days.
- Growth Assessment: Determine bacterial growth visually or by using a colorimetric indicator like Resazurin, which turns from blue to pink in the presence of metabolic activity.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a complete inhibition of visible bacterial growth.[\[13\]](#)

Protocol 3: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, providing mechanistic insights into a compound's effect on signaling pathways.[\[15\]](#)

Methodology:

- Cell Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p53, I κ B α) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The **7-chloroimidazo[1,2-a]pyridine hydrochloride** scaffold represents a validated and highly versatile starting point for the development of novel therapeutics. Its derivatives have demonstrated potent, low-nanomolar activity against *M. tuberculosis* by targeting energy metabolism, significant anticancer effects through the inhibition of critical kinase signaling pathways, and promising anti-inflammatory properties via modulation of the NF-κB and STAT3 pathways. The 7-chloro substitution is a key feature in many of these highly active compounds, highlighting its importance in structure-activity relationships.

Future research should focus on several key areas:

- Expanded SAR Studies: A systematic exploration of substitutions at other positions of the 7-chloroimidazo[1,2-a]pyridine core could lead to compounds with enhanced potency and improved safety profiles.
- Target Deconvolution: For compounds with unknown mechanisms, identifying the specific molecular targets is crucial for further development and understanding potential off-target effects.

- Pharmacokinetic Optimization: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for translating potent *in vitro* activity into *in vivo* efficacy.
- Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas, such as neurodegenerative diseases and viral infections, warrants investigation.

In conclusion, **7-chloroimidazo[1,2-a]pyridine hydrochloride** and its derivatives remain a rich field for discovery, offering a robust chemical framework for addressing significant unmet medical needs in oncology, infectious diseases, and inflammation.

References

- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. *Current Topics in Medicinal Chemistry*.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. *RSC Medicinal Chemistry*.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. *ACS Omega*.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. *RSC Medicinal Chemistry*.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- 7-Chloroimidazo(1,2-a)pyridine. *PubChem*.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. *PubMed*.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. *RSC*.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. *Mycobacterium tuberculosis*.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- **7-Chloroimidazo[1,2-a]pyridine hydrochloride**. *Santa Cruz Biotechnology*.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloroimidazo(1,2-a)pyridine | C7H5CIN2 | CID 19695901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- To cite this document: BenchChem. [7-Chloroimidazo[1,2-a]pyridine hydrochloride biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1463822#7-chloroimidazo-1-2-a-pyridine-hydrochloride-biological-activity\]](https://www.benchchem.com/product/b1463822#7-chloroimidazo-1-2-a-pyridine-hydrochloride-biological-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com